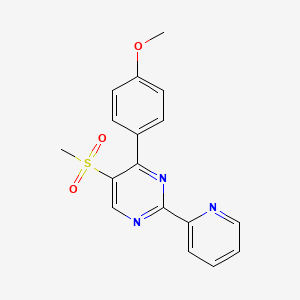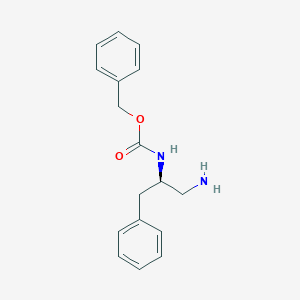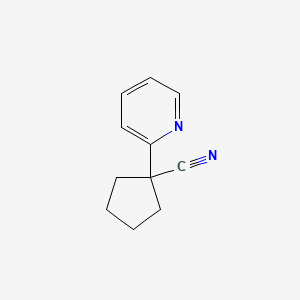![molecular formula C20H22N2O4 B3135404 N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine CAS No. 400746-61-4](/img/structure/B3135404.png)
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Übersicht
Beschreibung
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine, also known as FMOC-D-ornithine, is an amino acid derivative commonly used in organic synthesis. It is a key building block for the synthesis of peptides and other biologically active molecules. FMOC-D-ornithine is a versatile reagent that has been used in a variety of applications, including the synthesis of peptides, the study of enzyme-catalyzed reactions, and the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine is not well understood. However, it is believed that the FMOC group acts as a protecting group, which prevents the reaction of the amino acid with other molecules. In addition, the presence of the FMOC group increases the solubility of the amino acid, allowing it to be more easily incorporated into peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine are not well understood. However, it is believed that N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine may have some beneficial effects, such as the ability to increase the solubility of peptides, and the ability to promote the formation of peptide bonds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine in lab experiments include its ease of use and availability. In addition, N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine is relatively inexpensive and can be used in a variety of applications. The main limitation of using N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine is that it is a relatively slow-reacting reagent, which can make it difficult to synthesize complex peptides.
Zukünftige Richtungen
The future directions for N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine include the development of more efficient synthesis methods, the development of new applications for the reagent, and the study of its biochemical and physiological effects. In addition, there is potential to use N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine in the production of more complex peptides and pharmaceuticals. Finally, there is potential to use N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine as a tool for studying enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine is widely used in the field of peptide synthesis, as it can be used to synthesize peptides of various lengths and sequences. In addition, N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithinehine has been used to study enzyme-catalyzed reactions, such as the hydrolysis of peptides. It has also been used in the production of pharmaceuticals, such as antibacterial agents.
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)



![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)


![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)
